molecular formula C8H8O3 B1623467 2-Ethoxycyclohexa-2,5-diene-1,4-dione CAS No. 51767-58-9

2-Ethoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B1623467
CAS No.: 51767-58-9
M. Wt: 152.15 g/mol
InChI Key: DFHHICWDTCBHEX-UHFFFAOYSA-N
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Description

2-Ethoxycyclohexa-2,5-diene-1,4-dione is a cyclohexadienedione derivative featuring an ethoxy substituent at the C2 position.

Properties

CAS No.

51767-58-9

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

2-ethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H8O3/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3

InChI Key

DFHHICWDTCBHEX-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)C=CC1=O

Canonical SMILES

CCOC1=CC(=O)C=CC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Cyclohexa-2,5-diene-1,4-dione derivatives vary widely based on substituents at the C2, C3, C5, and C6 positions. Key structural analogs include:

Alkyl and Alkoxy Derivatives
  • 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD): Substituents: Methoxy (C6), dodecyl chain (C2). Properties: Isolated from Averrhoa carambola roots, DMDD exhibits significant antioxidant activity. It enhances superoxide dismutase (SOD) activity in kidneys, reduces advanced glycation end-products (AGEs), and inhibits TGF-β1, making it a candidate for diabetic nephropathy treatment .
  • 2-Methoxy-6-nonylcyclohexa-2,5-diene-1,4-dione (MNDD): Substituents: Methoxy (C2), nonyl chain (C6). Properties: Similar to DMDD but with a shorter alkyl chain. Used in HPLC-based quantification studies for quality control in herbal extracts .
Halogenated and Aromatic Amino Derivatives
  • 2-Chloro-3,6-diethoxy-5-((4-fluorobenzyl)amino)cyclohexa-2,5-diene-1,4-dione (Compound 19): Substituents: Chloro (C2), ethoxy (C3, C6), 4-fluorobenzylamino (C5). Properties: Synthesized from tetrachlorocyclohexadienedione, this dark red crystal has a low yield (21.1%), indicating synthetic challenges due to steric hindrance from aromatic and halogen substituents .
  • 3-(Benzylamino)-5-isopropyl-2-methylcyclohexa-2,5-diene-1,4-dione (TQ1): Substituents: Benzylamino (C3), isopropyl (C5), methyl (C2). Properties: Acts as a nucleophilic nitrogen source, confirmed via 1H NMR. Used in studies on thymoquinone derivatives and reactive oxygen species generation .

Physical and Chemical Properties

Compound Substituents Melting Point (°C) Solubility Key Applications References
2-Ethoxycyclohexa-2,5-diene-1,4-dione Ethoxy (C2) Not reported Likely moderate Synthetic intermediate
DMDD Methoxy (C6), dodecyl (C2) Not reported Lipophilic Diabetic nephropathy therapy
Compound 19 Chloro, ethoxy, fluorobenzylamino Dark red crystal Organic solvents Organic synthesis
2,6-Ditert-butylcyclohexa-2,5-diene-1,4-dione tert-Butyl (C2, C6) Not reported Low aqueous Protein interaction studies
2-Hydroxy-5-methoxy-3-methyl derivative Hydroxy (C2), methoxy (C5), methyl (C3) Not reported DMSO-soluble NMR spectral analysis

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